molecular formula C8H5F2IO2 B12970850 2-(2,6-Difluoro-4-iodophenyl)acetic acid

2-(2,6-Difluoro-4-iodophenyl)acetic acid

Cat. No.: B12970850
M. Wt: 298.02 g/mol
InChI Key: CTSKIGKZLXOQNP-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by a central benzene ring substituted with two fluorine atoms at the 2- and 6-positions, an iodine atom at the 4-position, and an acetic acid group (-CH₂COOH) at the 1-position. The iodine substituent introduces significant steric bulk and lipophilicity, while the electron-withdrawing fluorine atoms enhance the acidity of the acetic acid moiety.

Properties

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

IUPAC Name

2-(2,6-difluoro-4-iodophenyl)acetic acid

InChI

InChI=1S/C8H5F2IO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

CTSKIGKZLXOQNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)I

Origin of Product

United States

Preparation Methods

Halogenation and Fluorination of the Aromatic Ring

The difluoro substitution pattern (2,6-difluoro) is typically introduced via selective fluorination of a suitably substituted phenyl precursor. Methods include:

  • Use of fluorinated aryl boronic acids or aryl halides as starting materials, which can be further functionalized.
  • Electrophilic fluorination or nucleophilic aromatic substitution on activated aromatic rings.

The 4-iodo substituent is introduced either by direct iodination of the difluorophenyl intermediate or by using iodinated precursors.

Formation of the Acetic Acid Side Chain

The acetic acid group is commonly introduced via:

  • Carboxylation of benzylic halides or benzylic organometallic intermediates.
  • Oxidation of benzylic methyl groups or derivatives to the corresponding acetic acid.

One effective approach involves the use of ethyl 2-fluoro-2-(4-iodophenyl)acetate as an intermediate, which can be hydrolyzed to the target acetic acid.

Representative Synthetic Route

A representative synthetic route based on literature and patent data is summarized below:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of 2,6-difluoro-4-iodophenyl precursor Starting from 4-iodophenol or 4-iodoaniline, fluorination using selective fluorinating agents Introduction of fluorine atoms at 2,6-positions while retaining iodine at 4-position
2 Formation of ethyl 2-fluoro-2-(4-iodophenyl)acetate Reaction of aryl boronic acid with ethyl bromofluoroacetate, catalyzed by CuI and base (Cs2CO3) in DMA solvent Coupling reaction yielding ethyl ester intermediate with fluorine and iodine substituents
3 Hydrolysis of ester to acid Acidic or basic hydrolysis (e.g., aqueous HCl or NaOH) Conversion of ethyl ester to 2-(2,6-difluoro-4-iodophenyl)acetic acid

Experimental Details and Research Findings

Copper-Catalyzed Coupling for Ester Formation

  • Ethyl 2-fluoro-2-(4-iodophenyl)acetate is synthesized by coupling 4-iodophenylboronic acid with ethyl bromofluoroacetate.
  • The reaction employs copper(I) iodide as catalyst, cesium carbonate as base, and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine as ligand in dimethylacetamide (DMA).
  • Typical yields reported are around 52–75% for similar α-fluoroaryl acetic acid esters.

Hydrolysis to Target Acid

  • The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acid.
  • Purification is achieved by extraction and recrystallization, resulting in a white solid product with high purity.

Alternative Routes and Oxidative Cleavage

  • Some synthetic routes involve oxidative cleavage of alkene intermediates (e.g., ozonolysis or Lemieux-Johnson oxidation) to generate carboxylic acid functionalities.
  • Cyclopropanation and sulfonylation steps are used in complex derivatives but are less common for the simple acetic acid derivative.

Summary Table of Key Reaction Parameters

Parameter Details
Starting materials 4-Iodophenol or 4-iodoaniline, fluorinated aryl boronic acids
Catalysts Copper(I) iodide (CuI), ligands such as terpyridine derivatives
Bases Cesium carbonate (Cs2CO3)
Solvents Dimethylacetamide (DMA), dichloromethane (DCM), methanol
Temperature Room temperature to 80°C depending on step
Reaction time 1.5 to several hours
Yields 50–90% depending on step and purification
Purification methods Flash chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-iodophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Scientific Research Applications

2-(2,6-Difluoro-4-iodophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-iodophenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-F, 6-F, 4-I C₈H₅F₂IO₂ 298.02 High lipophilicity; potential radiopharmaceutical use
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 601513-26-2) 2-Cl, 6-Cl, 4-CF₃ C₉H₅Cl₂F₃O₂ 273.05 Enhanced electron-withdrawing effects; agrochemical intermediates
2-(2-Fluorophenyl)acetic acid (CAS 209991-63-9) 2-F C₈H₇FO₂ 154.14 Moderate acidity; used in NSAID synthesis
Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate (CAS 1268822-64-5) 2-F, 6-F, 4-OCH₃ (ester) C₁₀H₁₀F₂O₃ 216.18 Ester prodrug form; improved bioavailability

Key Observations:

Electron-Withdrawing Effects :

  • Fluorine and chlorine substituents increase the acetic acid group’s acidity compared to unsubstituted phenylacetic acid (pKa ~4.5). The iodine atom, while less electronegative, contributes to resonance effects, further stabilizing the deprotonated form .
  • The trifluoromethyl (-CF₃) group in CAS 601513-26-2 enhances lipophilicity and metabolic stability, making it suitable for pesticidal applications .

Lipophilicity and Molecular Weight :

  • The iodine substituent in this compound results in a higher molecular weight (298.02 g/mol) compared to analogs like 2-(2-fluorophenyl)acetic acid (154.14 g/mol). This increased mass and lipophilicity may improve membrane permeability but reduce aqueous solubility .

Synthetic Utility :

  • Methyl esters (e.g., CAS 1268822-64-5) serve as intermediates for prodrug strategies, where hydrolysis under physiological conditions releases the active acetic acid form .

Analytical and Spectroscopic Data

Table 2: Analytical Comparison (HPLC/LCMS)

Compound Name LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Analysis Conditions
This compound* - - -
EP 4 374 877 A2 Derivative 753 1.76 QC-SMD-TFA05
Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate - - -

However, structurally related compounds (e.g., EP 4 374 877 A2) exhibit longer HPLC retention times (1.76 min) under acidic conditions, suggesting increased hydrophobicity due to iodine substitution .

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